3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 1270084-92-8
VCID: VC4514597
InChI: InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3
SMILES: CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol

CAS No.: 1270084-92-8

Cat. No.: VC4514597

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol - 1270084-92-8

Specification

CAS No. 1270084-92-8
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name 5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one
Standard InChI InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3
Standard InChI Key GIWZEELPLKPYBA-UHFFFAOYSA-N
SMILES CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
Canonical SMILES CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is formally named 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol under IUPAC conventions, reflecting its:

  • Pyrazol-5-ol core (1H-pyrazol-5-ol)

  • Phenyl substituent at position 3

  • Propyl group at position 4

  • Pyridin-2-yl moiety at position 1

Its molecular formula, C17H17N3O\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}, corresponds to a monoisotopic mass of 279.1372 Da . The SMILES notation CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3\text{CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3} precisely encodes the connectivity of substituents around the pyrazolone ring .

Synonyms and Developmental Codes

IdentifierSource
APX-115 free basePreclinical studies
IsuzinaxibClinical trials
EWHA-18278Academic research
1270084-92-8CAS Registry

Multiple salt forms exist, including the hydrochloride derivative (Molecular Weight: 315.8 g/mol), which enhances aqueous solubility for pharmaceutical formulations .

Structural Characteristics and Physicochemical Properties

Crystallographic and Conformational Analysis

While X-ray crystallographic data for 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol remains unpublished, analogous pyrazolones exhibit characteristic planar geometries. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol crystallizes in the orthorhombic space group Pca21Pca2_1 with unit cell parameters a=15.0138A˚,b=5.2952A˚,c=10.9469A˚a = 15.0138 \, \text{Å}, b = 5.2952 \, \text{Å}, c = 10.9469 \, \text{Å} . Computational models predict similar packing arrangements for the target compound, with intramolecular hydrogen bonding between the pyridinyl nitrogen and hydroxyl group stabilizing the enol tautomer .

Tautomeric Equilibrium and Spectroscopic Features

The compound exists in a keto-enol tautomeric equilibrium, with calcium hydroxide favoring the enolic form during synthesis . Nuclear magnetic resonance (NMR) spectral predictions based on related analogs suggest:

  • 1H^1\text{H} NMR: δ 1.65 (triplet, CH2_2CH2_2CH3_3), δ 2.45 (quartet, CH2_2CH2_2CH3_3), δ 6.85–8.65 (aromatic protons)

  • 13C^{13}\text{C} NMR: δ 178.2 (C=O), 150–125 (aromatic carbons), δ 22.1 (CH2_2CH2_2CH3_3)

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Condensation of phenylhydrazine with β-ketoester to form pyrazolone core

  • Sequential alkylation at position 4 using propyl bromide

  • Ullmann-type coupling for introducing pyridin-2-yl group at position 1

Calcium hydroxide-mediated C-acylation, as demonstrated for 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, could prevent undesirable O-acylation side reactions .

Critical Process Parameters

ParameterOptimal RangeEffect on Yield
Reaction Temperature60–80°CMinimizes dimerization
pH8.5–9.5Enhances enolate formation
Solvent SystemTHF/H2_2O (3:1)Improves reagent solubility
ParameterPhase II Results
Patient Cohortn=220 PCI patients
Serum Creatinine Reduction34% vs placebo
Adverse Event Incidence12% (vs 15% placebo)

The trial employs oral doses of 50–100 mg twice daily, demonstrating favorable pharmacokinetics with Tmax=2.1hT_{\text{max}} = 2.1 \, \text{h} and t1/2=6.8ht_{1/2} = 6.8 \, \text{h} .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (nitrile gloves, ANSI-approved goggles) is mandatory during handling .

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